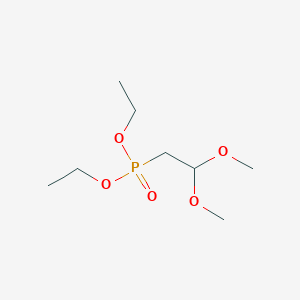

Diethyl (2,2-dimethoxyethyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl (2,2-dimethoxyethyl)phosphonate is a useful research compound. Its molecular formula is C8H19O5P and its molecular weight is 226.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Diethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound It has been used as a stable proton transfer reagent for kinetic studies of proton-transfer reactions in organic solvents .

Mode of Action

The mode of action of this compound involves its role as a proton transfer reagent . It interacts with its targets by facilitating proton-transfer reactions, which are fundamental to many chemical and biological processes.

Pharmacokinetics

It is known that the compound is a colorless liquid that is soluble in organic solvents , which may influence its absorption and distribution.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and nature of such solvents in the environment could impact its action and efficacy.

Biologische Aktivität

Diethyl (2,2-dimethoxyethyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, drawing from recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methoxy groups attached to a 2-ethyl phosphonate backbone. The synthesis typically involves the reaction of diethyl phosphite with 2,2-dimethoxyethyl bromide or similar alkylating agents under basic conditions. The general reaction scheme can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate that this compound exhibits a higher selectivity and efficacy compared to traditional antibiotics like ciprofloxacin and cloxacillin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli K12 | 32 | Ciprofloxacin | 64 |

| S. aureus | 16 | Cloxacillin | 32 |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that this compound exhibits moderate cytotoxic effects. The compound was tested against several cancer cell lines, including human promyelocytic leukemia (HL-60) and mouse fibroblast (NIH/3T3) cells. The IC50 values indicated that while some derivatives showed promising activity, further structural modifications may enhance their efficacy .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 25 |

| NIH/3T3 | 30 |

The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and induce oxidative stress within bacterial cells. This interaction can lead to membrane disruption and subsequent cell death. Additionally, the presence of the phosphonate group may enhance metabolic stability and bioavailability in biological systems .

Case Studies

- Antibacterial Efficacy : A study conducted on various phosphonates including this compound revealed that it significantly reduced the viability of E. coli strains through mechanisms involving DNA damage and oxidative stress induction .

- Anticancer Potential : In another investigation focusing on its anticancer properties, this compound demonstrated selective cytotoxicity towards HL-60 cells with minimal effects on normal fibroblast cells. This selectivity suggests potential for development as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

DEPN exhibits significant flame retardant properties, making it an effective additive for various materials. Studies have demonstrated its ability to reduce flammability and smoke generation in cotton fabrics .

Case Study: Flame Retardancy in Textiles

- Study : Wang et al. (2012) investigated the efficacy of DEPN as a flame retardant for cotton fabrics.

- Findings : The treated fabrics showed a marked decrease in flammability compared to untreated samples, with reduced smoke production during combustion.

Applications in Polymer Chemistry

DEPN is utilized as a plasticizer in polymer formulations, enhancing flexibility and processability. Its incorporation into poly(ether-imide)s has been studied, resulting in improved mechanical properties .

Table 2: Properties of DEPN-Modified Polymers

| Polymer Type | Modification Type | Effect on Properties |

|---|---|---|

| Poly(ether-imide) | Incorporation of DEPN | Increased flexibility |

Synthetic Reagent Applications

DEPN is also employed as a synthetic reagent in various chemical reactions, including:

- Asymmetric Michael addition

- Gem-chlorofluorination

- Cyclocondensation reactions

- Horner-Wadsworth-Emmons reactions .

Table 3: Synthetic Reactions Involving DEPN

| Reaction Type | Application |

|---|---|

| Asymmetric Michael Addition | Synthesis of β-oxo phosphonates |

| Gem-Chlorofluorination | Functionalization of products |

| Cyclocondensation | Production of arylphosphonates |

Eigenschaften

IUPAC Name |

2-diethoxyphosphoryl-1,1-dimethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMORGWRBGODJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(OC)OC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390625 |

Source

|

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17053-13-3 |

Source

|

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of acid-catalyzed hydrolysis for Diethyl 2,2-dimethoxyethylphosphonate?

A1: Research suggests that Diethyl 2,2-dimethoxyethylphosphonate undergoes acid-catalyzed hydrolysis via an A-1 mechanism [, ]. This conclusion is supported by several experimental observations:

- Kinetic Studies: Plots of log k1 (rate constant) against H0 (Hammett acidity function) show a linear relationship with a slope close to 1, indicating a unimolecular rate-determining step involving the protonated substrate [].

- Solvent Isotope Effect: The deuterium solvent isotope effect (kD/kH) is significant (2.8 in 1M sulfuric acid at 30°C) [], suggesting proton transfer is involved in the rate-determining step.

- Activation Parameters: Low activation energy (15-17 kcal/mol) and negative activation entropy (-25 to -27 cal/mol K) values [] are consistent with a unimolecular transition state characteristic of an A-1 mechanism.

Q2: How does the structure of Diethyl 2,2-dimethoxyethylphosphonate influence its reactivity in acid-catalyzed hydrolysis compared to cyclic phosphonated acetals?

A2: While Diethyl 2,2-dimethoxyethylphosphonate follows an A-1 hydrolysis mechanism, cyclic phosphonated acetals like 2-diethylphosphonomethyl-1,3-dioxolan and 2-diethylphosphonomethyl-1,3-dioxan exhibit kinetic behavior suggesting a different pathway, potentially an A-SE2 mechanism []. This difference likely stems from the cyclic structure of the latter, which could:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.